

2-(Methylthio)pyridine molecular formula and weight

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Compound of Interest

Compound Name: 2-(Methylthio)pyridine

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An In-Depth Technical Guide to **2-(Methylthio)pyridine**: Properties, Synthesis, Reactivity, and Applications

Abstract

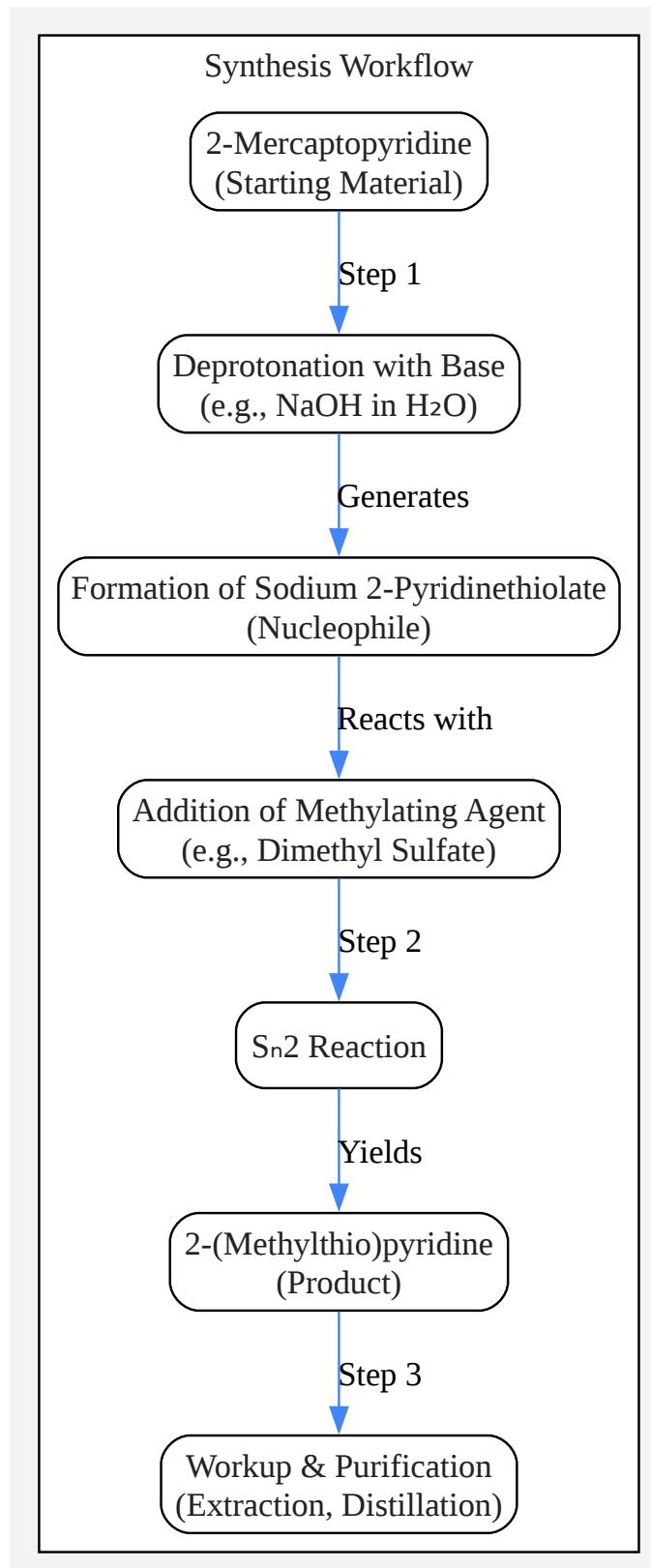
2-(Methylthio)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 2-position with a methylthio (-SCH₃) group. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the molecule's fundamental properties, synthesis protocols, characteristic reactivity, and significant applications. As a versatile synthetic intermediate, the unique electronic properties conferred by the sulfur atom and the pyridine nitrogen make it a valuable building block in the fields of medicinal chemistry, materials science, and agrochemicals. This document provides mechanistic insights into its reactions, validated experimental procedures, and a discussion of its role in the development of advanced functional molecules.

Core Molecular Properties

2-(Methylthio)pyridine, also known as methyl 2-pyridyl sulfide, is a cornerstone building block in organic synthesis. Its fundamental properties are summarized below.

Chemical Identity

The structure consists of a pyridine core, where a nitrogen atom replaces a carbon in a benzene ring, and a methylthio group attached to the carbon adjacent to the nitrogen.



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Caption: General workflow for the synthesis of **2-(Methylthio)pyridine**.

Experimental Protocol

This protocol is adapted from a standard procedure for the S-methylation of a related substituted mercaptopyridine. [1] Materials:

- 2-Mercaptopyridine
- Sodium hydroxide (NaOH)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Ethanol
- Water
- Diethyl ether (for extraction)

Procedure:

- **Thiolate Formation:** In a round-bottom flask, dissolve 2-mercaptopyridine (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Gentle heating may be applied to ensure complete dissolution. **Causality:** The base deprotonates the thiol, creating the highly reactive thiolate nucleophile.
- **Methylation:** To the resulting solution, add dimethyl sulfate (1.1 eq) dropwise while stirring. An ice bath can be used to control the exothermic reaction. A precipitate of the product may begin to form. **Causality:** Dimethyl sulfate is a potent and economical electrophilic source of a methyl group.
- **Reaction Completion:** Stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
- **Isolation:** If a precipitate has formed, it can be collected by suction filtration. Alternatively, the aqueous mixture can be extracted with diethyl ether (3x volumes).

- Purification: The collected crude product (solid or combined organic extracts) can be purified. If working from extracts, dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

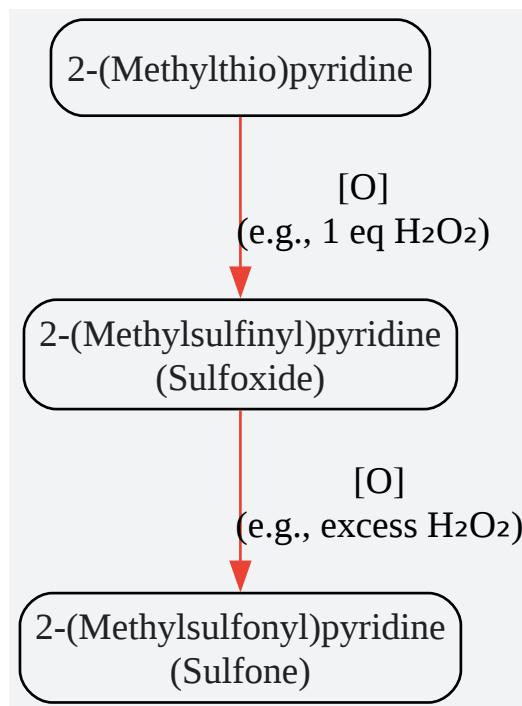
Chemical Reactivity and Mechanistic Insights

The reactivity of **2-(Methylthio)pyridine** is dictated by three main features: the basic nitrogen atom, the electron-rich aromatic ring, and the oxidizable sulfur atom.

Reactivity at the Sulfur Center: Oxidation

The thioether linkage is readily oxidized to form the corresponding sulfoxide and, under stronger conditions, the sulfone. These reactions are crucial for modifying the electronic properties and steric profile of the molecule for applications in drug discovery, such as in the synthesis of proton pump inhibitors. [2]

- Oxidizing Agents: Common reagents include hydrogen peroxide (H_2O_2), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (Oxone).
- Mechanism: The reaction proceeds via nucleophilic attack of the electron-rich sulfur atom on an electrophilic oxygen atom of the oxidant. The choice of oxidant and stoichiometry allows for selective synthesis of either the sulfoxide or the sulfone.



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Caption: Oxidation pathway of the methylthio group.

Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (S_nAr)

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. [3][4]

- Mechanism: The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For attack at the C2 or C4 positions, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. [3][4] This stabilization lowers the activation energy for attack at these positions compared to the C3 position. In the second step, a leaving group is eliminated, restoring aromaticity. While the methylthio group is not a superb leaving group, substitution can occur under forcing conditions or if the sulfur is oxidized to a sulfone, which is an excellent leaving group.

Spectroscopic and Analytical Characterization

Table 3: Representative NMR Spectroscopic Data

Nucleus	Solvent	Chemical Shift (δ , ppm) Range	Notes	Source(s)
¹ H NMR	CDCl ₃	~ 2.5 (s, 3H, -SCH ₃) ~ 7.0 -8.5 (m, 4H, Pyridine-H)	The methyl protons appear as a sharp singlet. The four pyridine protons will show complex splitting patterns in the aromatic region.	[5]
¹³ C NMR	DMSO-d ₆	~ 14.0 (-SCH ₃) ~ 118 -162 (Pyridine-C)	The C2 carbon bearing the sulfur is typically the most downfield among the ring carbons.	[6]

| ¹³C NMR | Acetone-d₆ | ~ 13.5 (-SCH₃) ~ 118 -163 (Pyridine-C) | Chemical shifts are solvent-dependent but show similar patterns. | [7]|

Infrared (IR) Spectroscopy: Key signals include C-H stretching from the methyl and aromatic groups (~ 2900 -3100 cm^{-1}), aromatic C=C and C=N stretching vibrations (~ 1400 -1600 cm^{-1}), and C-S stretching (~ 600 -800 cm^{-1}).

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. [8] The **2-(methylthio)pyridine** motif serves as a key intermediate for introducing sulfur-linked functionalities and for constructing more complex heterocyclic systems.

- **Building Block in Medicinal Chemistry:** Derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties. [9][10] The thioether can act as a hydrogen bond acceptor and its potential for oxidation to sulfoxide/sulfone allows for fine-tuning of solubility and metabolic stability.
- **Ligand Synthesis:** The nitrogen and sulfur atoms can act as a bidentate chelating system for various metal ions, making it a precursor for ligands used in catalysis and materials science. [9]* **Agrochemicals:** Pyridine derivatives are widely used in the development of herbicides and pesticides. The **2-(methylthio)pyridine** core can be a component of these active molecules. [9]

Safety and Handling

Table 4: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
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| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Source(s):[2][11]

Recommended Handling Procedures:

- **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. For operations with a potential for aerosol generation, a respirator with an appropriate filter may be necessary. [11]* **Storage:** Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

- First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

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